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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of AF 555
azide in bioorthogonal chemistry. It is designed to equip researchers with the foundational

knowledge and practical protocols necessary to employ this versatile fluorescent probe in their

experimental workflows, particularly in the fields of cell biology, chemical biology, and drug

development.

Introduction to Bioorthogonal Chemistry and AF 555
Azide
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living

systems without interfering with native biochemical processes.[1][2] These reactions are

characterized by their high selectivity and efficiency in complex biological environments. A

cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which involves

reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

The azide functional group is a key player in bioorthogonal chemistry due to its small size,

stability, and lack of reactivity with most biological molecules. AF 555 azide is a bright,

photostable, and hydrophilic fluorescent dye equipped with an azide moiety, making it an

excellent tool for labeling and visualizing biomolecules in vitro and in vivo.[3] It can be

conjugated to alkyne-modified biomolecules through two primary click chemistry reactions: the
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copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne

cycloaddition (SPAAC).[3]

Properties of AF 555 Azide
AF 555 azide is a derivative of the Alexa Fluor 555 dye, known for its excellent photophysical

properties. A summary of its key characteristics is provided in the table below.

Property Value Reference

Molecular Weight ~915.08 g/mol (protonated) [4]

Excitation Maximum (λex) 555 nm [3]

Emission Maximum (λem) 566-572 nm [3]

Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹ [4]

Fluorescence Quantum Yield

(Φ)
~0.1 [3]

Solubility Water, DMSO, DMF [4]

Storage
-20°C, desiccated, protected

from light
[3]

Bioorthogonal Reactions with AF 555 Azide
AF 555 azide can be used in two main types of click chemistry reactions to label alkyne-

containing biomolecules. The choice between CuAAC and SPAAC depends on the specific

application, particularly whether the experiment is conducted in living cells where the

cytotoxicity of copper is a concern.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the formation of a stable

triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5]

This reaction is ideal for in vitro applications such as labeling proteins in cell lysates.
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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), to react with an azide.[2] The ring strain of the cyclooctyne

provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.

[2] This makes SPAAC the method of choice for labeling biomolecules in living cells and

organisms.
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Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Protocols
The following are detailed protocols for labeling biomolecules with AF 555 azide using both

CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins
in Cell Lysate
This protocol describes the labeling of proteins that have been metabolically tagged with an

alkyne-containing amino acid analog in a cell lysate.

Materials:

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

AF 555 azide (10 mM stock in DMSO)

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

Sodium ascorbate (100 mM stock in water, freshly prepared)

PBS (pH 7.4)

Microcentrifuge tubes

Procedure:

To a microcentrifuge tube, add 50 µL of the cell lysate.

Add 1 µL of the 10 mM AF 555 azide stock solution (final concentration: 100 µM).

Prepare the catalyst premix: in a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 50

mM THPTA.
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Add 12 µL of the catalyst premix to the cell lysate mixture.

Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.

Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected

from light.

The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-

PAGE and in-gel fluorescence scanning.

Protocol 2: SPAAC Labeling of Azide-Modified Cell
Surface Glycans
This protocol details the labeling of cell surface glycans that have been metabolically

engineered to incorporate azide-containing sugars.

Materials:

Cells with azide-modified surface glycans (cultured on coverslips or in a multi-well plate)

DBCO-AF 555 (1 mM stock in DMSO)

Phosphate-buffered saline (PBS)

Cell culture medium

Procedure:

Wash the cells twice with warm PBS to remove any unincorporated azido sugars.

Prepare the labeling solution by diluting the DBCO-AF 555 stock solution to a final

concentration of 20-50 µM in cell culture medium.

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from

light.

Wash the cells three times with PBS to remove any unreacted DBCO-AF 555.
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The cells are now fluorescently labeled and can be fixed for imaging or analyzed by flow

cytometry.

Experimental Workflow and Signaling Pathway
Visualization
Bioorthogonal labeling with AF 555 azide can be integrated into various experimental

workflows to study cellular processes. A general workflow for metabolic labeling and

subsequent visualization is depicted below.
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Figure 3: General Experimental Workflow for Bioorthogonal Labeling.

This technique can be applied to study a wide range of signaling pathways. For instance,

changes in protein glycosylation during a specific signaling event can be monitored.
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Figure 4: Investigating Receptor Glycosylation in a Signaling Pathway.

Quantitative Data Summary
The efficiency of bioorthogonal labeling can be influenced by various factors, including the

concentration of reactants and reaction time. The following table summarizes key quantitative

parameters for AF 555 azide and related reagents.
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Parameter Reagent
Typical
Concentration

Reaction Time Application

Labeling

Concentration
AF 555 Azide 100 µM 1-2 hours

CuAAC in cell

lysate[6]

Labeling

Concentration
DBCO-AF 555 20-50 µM 30-60 minutes

SPAAC on live

cells[7]

Catalyst

Concentration
CuSO₄ 100 µM 1-2 hours

CuAAC in cell

lysate

Ligand

Concentration
THPTA 500 µM 1-2 hours

CuAAC in cell

lysate

Reducing Agent
Sodium

Ascorbate
1 mM 1-2 hours

CuAAC in cell

lysate

Conclusion
AF 555 azide is a powerful and versatile tool for bioorthogonal chemistry, enabling the

fluorescent labeling of a wide range of biomolecules with high specificity and sensitivity. By

understanding the principles of CuAAC and SPAAC and utilizing the detailed protocols

provided in this guide, researchers can effectively integrate this technology into their studies to

gain deeper insights into complex biological processes. The ability to visualize and quantify

biomolecules in their native environment opens up new avenues for discovery in fundamental

research and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3184615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3184615/
https://www.lumiprobe.com/p/af-555-azide
https://www.researchgate.net/publication/269715541_Specific_and_quantitative_labeling_of_biomolecules_using_click_chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC4241822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4241822/
https://vectorlabs.com/app/uploads/2025/06/Cell-Lysata-Labeling-rev2.pdf
https://www.benchchem.com/pdf/Unveiling_the_Sugar_Code_An_In_depth_Technical_Guide_to_Metabolic_Labeling_with_Azido_Sugars.pdf
https://www.benchchem.com/product/b12377213#introduction-to-bioorthogonal-chemistry-using-af-555-azide
https://www.benchchem.com/product/b12377213#introduction-to-bioorthogonal-chemistry-using-af-555-azide
https://www.benchchem.com/product/b12377213#introduction-to-bioorthogonal-chemistry-using-af-555-azide
https://www.benchchem.com/product/b12377213#introduction-to-bioorthogonal-chemistry-using-af-555-azide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

